molecular formula C6H6K2O9S B1602617 L-Ascorbic acid 2-sulfate dipotassium salt CAS No. 52174-99-9

L-Ascorbic acid 2-sulfate dipotassium salt

Cat. No.: B1602617
CAS No.: 52174-99-9
M. Wt: 332.37 g/mol
InChI Key: BXVMXUPHPZDIMH-YCWPWOODSA-L
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Description

L-Ascorbic acid 2-sulfate dipotassium salt is a derivative of L-ascorbic acid, commonly known as vitamin C. This compound is characterized by the addition of a sulfate group at the second carbon position and the presence of two potassium ions. It is often used in scientific research due to its stability and unique properties compared to L-ascorbic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-ascorbic acid 2-sulfate dipotassium salt typically involves the sulfation of L-ascorbic acid. This process can be achieved by reacting L-ascorbic acid with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective sulfation at the second carbon position .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

L-ascorbic acid 2-sulfate dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dehydroascorbic acid derivatives, L-ascorbic acid, and various substituted ascorbate compounds .

Scientific Research Applications

L-ascorbic acid 2-sulfate dipotassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-ascorbic acid 2-sulfate dipotassium salt involves its ability to donate electrons, thereby acting as a reducing agent. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems. The compound targets various molecular pathways, including those involved in collagen synthesis and immune function .

Comparison with Similar Compounds

Similar Compounds

    L-ascorbic acid: The parent compound, known for its antioxidant properties.

    L-ascorbic acid 2-phosphate: Another derivative with enhanced stability.

    Dehydroascorbic acid: The oxidized form of L-ascorbic acid.

Uniqueness

L-ascorbic acid 2-sulfate dipotassium salt is unique due to its enhanced stability and solubility compared to L-ascorbic acid. The presence of the sulfate group provides additional functional versatility, making it suitable for various research and industrial applications .

Properties

IUPAC Name

dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O9S.2K/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H,11,12,13);;/q;2*+1/p-2/t2-,4+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVMXUPHPZDIMH-YCWPWOODSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6K2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585078
Record name dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52174-99-9
Record name dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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